molecular formula C6H4BrCl2N B2555873 3-Bromo-2,5-dichloroaniline CAS No. 219963-63-0

3-Bromo-2,5-dichloroaniline

Cat. No. B2555873
Key on ui cas rn: 219963-63-0
M. Wt: 240.91
InChI Key: ZEQKZRGDHYMUHS-UHFFFAOYSA-N
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Patent
US08859548B2

Procedure details

This material was prepared according to the procedure used for SM-9, step 2 using 1-bromo-2,5-dichloro-3-nitrobenzene. Purification by flash chromatography (SiO2, 0-30% EtOAc in heptane) provided 3-bromo-2,5-dichloroaniline (24%): LCMS (m/z) 239.9 (MH+), tR=1.03 minutes; 1H NMR (400 MHz, CDCl3) δ 4.28 (br s, 2H) 6.71 (d, J=2.4 Hz, 1H) 7.02 (d, J=2.4 Hz, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C(B2OC(C)(C)C(C)(C)O2)=CC=CC=1N.[Br:18][C:19]1[CH:24]=[C:23]([Cl:25])[CH:22]=[C:21]([N+:26]([O-])=O)[C:20]=1[Cl:29]>>[Br:18][C:19]1[C:20]([Cl:29])=[C:21]([CH:22]=[C:23]([Cl:25])[CH:24]=1)[NH2:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=CC=C1B1OC(C(O1)(C)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material was prepared
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (SiO2, 0-30% EtOAc in heptane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(N)C=C(C1)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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